Journal Name:Nanoscale
Journal ISSN:2040-3364
IF:6.7
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nr
Year of Origin:2009
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2439
Publishing Cycle:Monthly
OA or Not:Not
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04537D
The low surface-charge density, poor stability and irreparable surface of triboelectric materials under harsh environments are still some obstacles for developing high-performance triboelectric nanogenerators (TENGs). In particular, a two-dimensional MXene material's surface is likely to be corroded by water molecules under high humidity conditions owing to its hydrophilic nature, limiting the output performance and stability of TENGs. Herein, an approach for fabricating a humidity- and contamination-resistant MXene-based TENG is established using the electrospinning technique. First, nanofibrous layers of MXene/MoS2 composites blended in a cellulosic polymer matrix were prepared, benefitting the high surface roughness and controlled air-trapping pores. Furthermore, the prepared nanofibrous layers were chemically modified with stearic acid (SA), which enhances the hydrophobicity and electronegativity of MXene/MoS2 composites. In a typical synthesis, four different compositions of MXene/MoS2/cellulose acetate nanofibers were prepared, which illustrates that an increasing concentration of MoS2 could effectively tune the surface oxidation, hydrophilic nature, and surface roughness of MXene as well as induce a piezoelectricity-enhanced triboelectric potential. On the other side, the SA modification ultimately generated a superhydrophobic surface with low surface energy and a high water contact angle of ∼154°. The integrated TENG displayed an enhanced output voltage of ∼140 V and an instantaneous power density of ∼2975 mW cm−2 with long-term stability under high humidity conditions. Additionally, the self-cleaning properties were demonstrated, ensuring the sustainability and reusability of the TENG in a contaminated environment. Moreover, the fabricated MXene-based superhydrophobic layer can harvest the energy on dripping water droplets based on the liquid–solid contact-electrification TENG mode. Overall, this work paves the way for the design and development of humidity- and contamination-resistant triboelectric materials and guides the study of harvesting of distributed environmental energy efficiently.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03037G
Although MXene materials are considered an emerging research topic, they are receiving considerable interest because, like metals and graphene, they are good electronic conductors but with the particularity that they have a marked hydrophilic character. Having a structural organization and properties close to those of clay minerals (natural silicates typically with a lamellar morphology), they are sometimes referred to as “conducting clays” and exhibit colloidal, surface and intercalation properties also similar to those of clay minerals. The present contribution aims to inform and discuss the nature of MXenes in comparison with clay phyllosilicates, taking into account their structural analogies, outstanding surface properties and advanced applications. The current in-depth understanding of clay minerals may represent a basis for the future development of MXene-derived nanoarchitectures. Comparative examples of the preparation, and studies on the properties and applications of various nanoarchitectures based on clays and MXenes have been included in the present work.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04513G
One of the most common drivers in human cancer is the peripheral membrane protein KRAS4B, able to promote oncogenic signalling. To signal, oncogenic KRAS4B not only requires a sufficient nucleotide exchange, but also needs to recruit effectors by exposing its effector-binding sites while anchoring to the phospholipid bilayer where KRAS4B-mediated signalling events occur. The enzyme phosphodiesterase-δ plays an important role in sequestering KRAS4B from the cytoplasm and targeting it to cellular membranes of different cell species. In this work, we present an in silico design of a lipid-like compound that has the remarkable feature of being able to target both an oncogenic KRAS4B-G12D mutant and the phosphodiesterase-δ enzyme. This double action is accomplished by adding a lipid tail (analogous to the farnesyl group of the KRAS4B protein) to an previously known active compound (2H-1,2,4-benzothiadiazine, 3,4-dihydro-,1,1-dioxide). The proposed lipid-like molecule was found to lock KRAS4B-G12D in its GDP-bound state by adjusting the effector-binding domain to be blocked by the interface of the lipid bilayer. Meanwhile, it can tune GTP-bound KRAS4B-G12D to shift from the active orientation state to the inactive state. The proposed compound is also observed to stably accommodate itself in the prenyl-binding pocket of phosphodiesterase-δ, which impairs KRAS4B enrichment at the lipid bilayer, potentially reducing the proliferation of KRAS4B inside the cytoplasm and its anchoring at the bilayer. In conclusion, we report a potential inhibitor of KRAS4B-G12D with a lipid tail attached to a specific warhead, a compound which has not yet been considered for drugs targeting RAS mutants. Our work provides new ways to target KRAS4B-G12D and can also foster drug discovery efforts for the targeting of oncogenes of the RAS family and beyond.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR90236F
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Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR90235H
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Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04451C
Single-walled carbon nanotubes (SWCNTs) are considered to be promising material platforms for various photodetectors (including phototransistors) due to their unique optoelectrical properties (e.g., high mobility and a wide variety of bandgap values). Herein, we present highly sensitive phototransistors which utilised sparse networks of SWCNTs on a silicon/silica substrate and operated by means of the photogating effect. The response of SWCNTs to photo-induced electrostatic charges (photogating effect) was highly dependent on the conductivity type of the channel, which was “metallic” or “semiconducting”, depending on the SWCNT density. We determined the performance of these transistors depending on the characteristics of the substrate and conductivity type of the SWCNT channel. The optimized configuration of phototransistors with a channel comprising a sparse network of SWCNTs permitted improvement in the specific detectivity and relative response compared with previously reported photodetectors based on graphene and carbon nanotubes. We demonstrated an absolute responsivity of ∼60 A W−1 at an incident light power of ∼2 nW, specific detectivity of 7.8 × 1011 cm·Hz1/2 W−1, and response time of 300 μs. These data revealed the high potential of photogating-based SWCNTs detectors for extremely weak signals with a high signal-to-noise ratio.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR90234J
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Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR90246C
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Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR05569H
Plasmonic metasurfaces made of perfectly regular 2D lattices of metallic nanoparticles deposited on surfaces or close to waveguides can exhibit hybridized plasmonic and photonic modes. The latter arise from the excitation of surface or guided modes through the in-plane coherent scattering of periodic arrays. Recently, laser-induced self-organization of random plasmonic metasurfaces has been used to create nanoparticle gratings embedded in protective layers. Despite the broad size distribution and positional disorder of nanoparticles, the resulting nanostructures exhibit strong coupling between plasmonic and photonic modes in transverse electric polarization, leading to dichroism, which is well-reproduced from one laser printing to another. Here, we examine quantitatively the effect of inhomogeneities at the nanoscale on the hybridization between localized plasmonic modes and delocalized guided modes by considering realistic laser-induced self-organized nanoparticle arrays embedded in a two-layer system. By referring to regular samples, we describe the optical mechanisms involved in the hybridization process at characteristic wavelengths, based on far and near field simulations. Two kinds of real samples are considered, featuring different levels of coupling between the plasmonic and photonic modes. The results demonstrate that controlling the statistical properties of plasmonic metasurfaces, such as the nanoparticle size distribution and average position, over areas a few micrometers wide is enough to control in a reproducible manner the hybridization mechanisms and their resulting optical properties. Thus, this study shows that the inherent irregularities of laser-induced self-organized nanostructures are compatible with smart functionalities of nanophotonics, and confirms that laser processing has huge potential for real-world applications.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR90229C
Correction for ‘MXenes vs. clays: emerging and traditional 2D layered nanoarchitectonics’ by Eduardo Ruiz-Hitzky et al., Nanoscale, 2023, https://doi.org/10.1039/d3nr03037g.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04410F
With the application of nanomaterials in seawater desalination technology increasing, the adjustable characteristics of carbon-based nanomaterials make it possible to use multiwalled carbon nanotube (MWCNT) materials in seawater desalination technology. In this study, Ni[Fe(CN)6]2 is loaded onto the inner wall of MWCNTs by the co-precipitation method to prepare MWCNTs with variable pore size, making it a switchable cage for NaCl. During the procedure, most of the Ni[Fe(CN)6]2 is transferred to the outer surface of the MWCNTs after adsorption, and NaCl is stored inside the MWCNTs (which have been proved by characterization); at the same time, Ni can improve the cell stability of Ni[Fe(CN)6]2. The effect of adsorbent reaction time and addition amount on the desalination performance of MWCNTs/Ni[Fe(CN)6]2 has been tested. According to the results, the best desalination performance of MWCNTs/Ni[Fe(CN)6]2 is 1354.6 mg g−1 when the reaction time is 0.5 h and the addition amount is 20 mg. After 3 cycles of adsorption and desorption, its desalting performance decreased to 242.3 mg g−1.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR90230G
Correction for ‘Pursuing colloidal diamonds’ by Łukasz Baran et al., Nanoscale, 2023, 15, 10623–10633, https://doi.org/10.1039/D3NR01771K.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR05219B
Photothermal therapy (PTT) makes it difficult to achieve good performance on tumor treatments due to insufficient photothermal conversion efficiency, etc. Combining PTT with photodynamic therapy (PDT) and other therapeutic tools can significantly enhance the tumor-killing ability and has been widely used in the development of therapeutic platforms. Copper sulfide nanoparticle (CuS NP) photothermal reagents have the advantages of low toxicity and simple synthesis; therefore, combining CuS NPs with PDT photosensitizers is an effective strategy to construct a PTT/PDT combination therapeutic platform. However, PDT photosensitizers and photothermal agents generally assembled through hydrophobic interaction, suffer from low coating efficiency or the risk of drug leakage, thus seriously restricting their applications. To address these challenges, CuS NPs with excellent photothermal conversion performance were selected as the core material to prepare CuS@COF nanosheets through a dual-ligand assistant strategy with 4,7-bis(4-aminophenyl)-2,1,3-benzothiadiazole (BTD) and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (TP). As a PTT/PDT combination therapeutic platform, CuS@COF nanosheets possess a porous TP–BDT-based COF shell, and it can sufficiently contact oxygen to provide high singlet oxygen (1O2) yield under 505 nm laser irradiation. Upon illumination with a 1064 nm laser, CuS@COF nanosheets can effectively convert the photon energy into thermal energy with a photothermal conversion efficiency of 63.4%. The results of the CCK8 experiment showed that the phototoxicity of the PTT/PDT combination treatment reached 85.1%, which was much higher than the effect of a single treatment. It was also confirmed in vivo that the tumor inhibition effect of the PDT/PTT combination treatment group was much greater than that of the single treatment group.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04589G
Fe-based LDHs have been proven to be an excellent class of catalysts for the oxygen evolution reaction (OER). To achieve industrial applications of water splitting, it is critical to develop a cost-effective and simple strategy to achieve large-area catalytic electrodes. Herein, we present a moderate in situ method for growing Fe-based layered double hydroxide nanosheets on a Ni foam (LDH@NF) substrate at room temperature. Through systematic experimental design characterization, it is found that this in situ growth process is mainly driven by moderate oxidation of Fe2+ in an O2-dissolved solution, the consequent local alkaline environment, and abundant TM2+ ions (Ni2+, Co2+, Ni2+/Co2+). Compared with other in situ methods, this method is not accompanied by violent redox reactions and is favorable for the uniform growth of LDHs, and the composition of the catalyst can be easily regulated. Specifically, the optimized NiFe-LDH@NF catalyst demonstrates excellent catalytic performance in the alkaline water oxidation reaction with a low overpotential of 206/239 mV at a current density of 10/100 mA cm−2, respectively.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR05458F
Peroxidase (POD)-like nanozymes are an upcoming class of new-generation antibiotics that are efficient for broad-spectrum antibacterial action. The POD-like activity employs the generation of reactive oxygen species (ROS), which have been utilized for bactericidal action. However, their intrinsic low catalytic activity and stability limit their bactericidal properties. In this study, we prepared a MoS2-based nanocomposite with copper peroxide nanodots (MoS2@CP) to achieve pH-dependent light-induced nanozyme-based antibacterial action. It has shown superior peroxidase and antibacterial activity at low pH. The mechanism behind the enhanced POD-like activity and high antibacterial activity was established. The mechanistic pathway involves estimating ROS generation, membrane depolarization, inner membrane permeabilization, metal ion release, and the effect of NIR on photothermal and photodynamic activities. Overall, our work highlighted the combinatorial approach for eradicating bacterial infections using enzyme-based antibacterial agents.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03689H
Pure and hydrated deep eutectic solvents (DES) are proposed to form self-assembled nanostructures within the fluid bulk, similar to the bicontinuous L3 phase common for ionic liquids (ILs). Labelled choline chloride : urea : water DES were measured using small-angle neutron scattering (SANS), showing no long-range nanostructure. However, solutions of the surfactant AOT in this DES yielded scattering consistent with the L3 “sponge” phase, which was fitted using the Teubner–Strey model. A disclike model gave local structural information, namely, a linear increase in radius versus solvent water content (w = molar ratio of DES : water), eventually forming large, turbid lamellar phases at 10w; an L3-to-Lα transition was observed. Simultaneous multi-contrast SANS fits show the surfactant headgroup region is dominated by interactions with poorly-soluble Na+ at low water contents, and numerically-superior [cholinium]+ as water content increases. The modified interfacial Gaussian curvature from cation : anion volume matching stabilizes the lamellar morphology, allowing the bilayer aggregation number to increase.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03774F
A nanohybrid made of a xanthenic dye, rose bengal, grafted to an ytterbium and erbium codoped upconversion nanoparticle (UCNP) served as a proof-of-concept to evaluate the fundamental mechanisms which govern the dye photophysics upon interaction with the UCNP. Both photoactive lanthanides strongly influence the singlet and triplet excited states of rose bengal.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04296K
Durability is still the main issue hindering the practical applications of superhydrophobic surfaces. In the case of superhydrophobic coatings, employing nanoparticles for constructing and retaining superhydrophobic surfaces without lowering the robustness is still a conundrum. Herein, inspired by concrete, which has a high filler portion and high robustness, we fabricated a superhydrophobic coating using a synthesized hydrophobic organic/inorganic hybrid resin and categorized micro/nano fillers with varying sizes. The hybrid resin improved the hydrophobicity and robustness of the coating. Also, by optimizing the content of categorized wearable (silica sand with varying sizes)/functional (aluminum nanoparticles)/low-surface-energy (PTFE) phases, the prepared superhydrophobic surfaces could achieve long abrasion distance coupled with a high retention rate. Also, the prepared sample retained its superhydrophobicity after abrasion by sandpaper (180 grit) for 10 m under a pressure as high as 22.5 kPa or 600 grit sandpaper for 12.8 m under the same pressure or when impacted by 1400 g sand particles from 30 cm. Also, the coating had a strong adhesion of 5B with the substrate. Thus, the designed attractive materials have the potential for self-cleaning, anti-icing, and anti-fouling applications in industries.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04768G
Research on Ni/NiO electrocatalysts has advanced significantly, but the main obstacles to their use and commercialization remain their relatively ordinary activity and stability. In this paper, a chelating structure based on the coordination of multidentate ligands and Ni(II) is proposed to limit the growth of Ni and Ni oxide grains. These features reduce the particle size of Ni/NiO, increase particle dispersion, and maintain the high activity and stability of the catalyst. Aspartic acid, as a polydentate ligand, could coordinate with Ni2+ to form structurally stable chelate rings. The latter can limit grain growth, but also coat the active core with thin carbon layers after calcination to further achieve the confinement and protection of nanoparticles. The hydrogen evolution overpotential of prepared nitrogen-doped graphitized carbon shells (Ni/NiO@NC) nanoparticles was 100 mV (vs. RHE) when the current density was 10 mA cm−2 in 1 M KOH. The hydrogen evolution overpotential increased by only 4 mV after 6000 continuous cyclic-voltammetry scans. Moreover, when coated on different conductive substrates, the overpotential of this catalyst dropped to 34.6 mV (vs. RHE) at a current density of 10 mV cm−2. The lowest overpotential of the composite was only 194.9 mV at a current density of 100 mA cm−2, which is comparable with that of noble metal-based electrocatalysts. This work provides a plausible method for designing high-performance electrocatalysts of small size.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR05020C
Potassium ion batteries (PIBs) have attracted great research interest in new-generation large-scale energy storage considering their abundant source, low cost, and suitable working potential. Herein, a hierarchical TiO2/Ti3C2 hybrid is developed via a green, facile water steam etching method for realizing an efficient and durable anode material for PIBs. In this hierarchical assembly, the TiO2 nanoparticles anchored on the Ti3C2 surface contribute a high pseudocapacitance while mitigating the restacking of the Ti3C2 MXene skeleton, which ensures mechanical robustness to accommodate large K+ ions. Benefiting from the amalgamation of structural properties and the synergistic effects stemming from the individual constituents, the optimized TiO2/Ti3C2 anode harvests remarkable performance in the potassium ion storage, including a high reversible capacity of ∼255 mA h g−1 at 0.2 A g−1 after 1300 cycles as well as an outstanding long-term cycling performance and rate capability (a high capacity of ∼230 mA h g−1 even after intensive 10 000 cycles at 2 A g−1). The excellent TiO2/Ti3C2 anode enables the assembled pouch-cell coupling PTCDA cathode to deliver a capacity of ∼173 mA h g−1 at 0.05 A g−1 and retain 120 mA h g−1 after 30 cycles. The employment of the pouch-cell in successfully powering the LED module showcases its application prospect for advanced PIBs.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.00 | 137 | Science Citation Index Science Citation Index Expanded | Not |
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